N'-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N’-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide typically involves the reaction of 5-chloro-2-oxoindoline-3-carbaldehyde with pyridine-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in a suitable solvent such as methanol or ethanol, and the mixture is refluxed for several hours to ensure complete reaction . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
N’-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N’-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide can be compared with other indole derivatives and pyridine-based Schiff bases. Similar compounds include:
N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide: This compound has a similar structure but with a bromo substituent instead of a chloro group.
N’-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: This compound features a pyrazole ring and a methoxyphenyl group, offering different biological activities and applications.
The uniqueness of N’-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
401797-14-6 |
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Molecular Formula |
C14H9ClN4O2 |
Molecular Weight |
300.70 g/mol |
IUPAC Name |
N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H9ClN4O2/c15-9-3-4-11-10(6-9)12(14(21)17-11)18-19-13(20)8-2-1-5-16-7-8/h1-7,17,21H |
InChI Key |
FTGJVKIFCVDIFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Cl)O |
Origin of Product |
United States |
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